molecular formula C19H24N6OS B12175510 1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B12175510
M. Wt: 384.5 g/mol
InChI Key: IRDDDUCTQZWYME-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic compound that features a piperidine ring, a thiophene moiety, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the triazolopyridazine core, followed by the introduction of the thiophene moiety and the piperidine ring. Common reagents used in these reactions include hydrazine, thiophene-2-carboxaldehyde, and piperidine. Reaction conditions may involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine core can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazolopyridazine core can lead to partially or fully reduced derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring and triazolopyridazine core are known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-3-(6-{[2-(furan-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Piperidin-1-yl)-3-(6-{[2-(pyridin-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C19H24N6OS

Molecular Weight

384.5 g/mol

IUPAC Name

1-piperidin-1-yl-3-[6-(2-thiophen-2-ylethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

InChI

InChI=1S/C19H24N6OS/c26-19(24-12-2-1-3-13-24)9-8-18-22-21-17-7-6-16(23-25(17)18)20-11-10-15-5-4-14-27-15/h4-7,14H,1-3,8-13H2,(H,20,23)

InChI Key

IRDDDUCTQZWYME-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CS4

Origin of Product

United States

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